molecular formula C10H7ClN2O4 B2706605 Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate CAS No. 1260836-43-8

Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate

Cat. No.: B2706605
CAS No.: 1260836-43-8
M. Wt: 254.63
InChI Key: LZANBKSNCVYNTH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate is an organic compound with a complex structure, characterized by the presence of chloro, cyanomethyl, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by chlorination to add the chloro group. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloro and cyanomethyl groups can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Lacks the cyanomethyl group, making it less versatile in certain reactions.

    Methyl 2-cyano-4-nitrobenzoate: Lacks the chloro group, affecting its reactivity in substitution reactions.

    Methyl 2-chloro-5-nitrobenzoate: Lacks the cyanomethyl group, limiting its applications in certain synthetic pathways.

Properties

IUPAC Name

methyl 2-chloro-5-(cyanomethyl)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c1-17-10(14)7-4-6(2-3-12)9(13(15)16)5-8(7)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZANBKSNCVYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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